Trimethylolpropane triisostearate

説明

Fundamental Molecular Structure

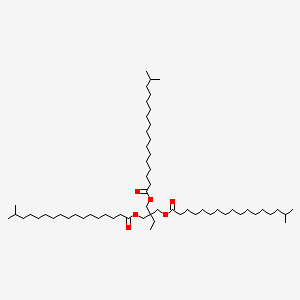

Trimethylolpropane triisostearate exhibits a complex triester molecular architecture with the chemical formula C₆₀H₁₁₆O₆ and a molecular weight of 933.6 grams per mole. The compound is characterized by its systematic name 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate, which reflects its structural complexity. The molecule consists of a central trimethylolpropane core bearing three ester linkages to isostearic acid chains, creating a branched architectural framework that significantly influences its physical and chemical properties.

The structural representation can be expressed through its SMILES notation: CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C, which illustrates the three ester bonds connecting the isostearic acid moieties to the trimethylolpropane backbone. Each isostearic acid chain contains sixteen methylene units with a methyl branch at the terminal position, contributing to the compound's unique branched-chain fatty acid character. The presence of three identical ester groups creates a symmetrical molecular configuration that influences both the compound's physical behavior and its interaction with other chemical species.

The stereochemical configuration of this compound involves the spatial arrangement of its multiple chiral centers, primarily arising from the branched nature of the isostearic acid components. The branching occurs at the sixteenth carbon position in each fatty acid chain, creating specific conformational preferences that affect the molecule's overall geometry. This branched structure distinguishes it from linear fatty acid esters and contributes to its enhanced thermal stability and unique flow properties. The three-dimensional arrangement of the ester groups around the central trimethylolpropane core creates a bulky molecular profile that influences intermolecular interactions and bulk material properties.

Comparative Structural Analysis

When compared to related triester compounds, this compound demonstrates unique structural features that set it apart from conventional linear fatty acid esters. The branched isostearic acid chains provide enhanced molecular flexibility compared to saturated linear analogues while maintaining structural integrity under various environmental conditions. The triester configuration creates multiple points of intermolecular interaction through van der Waals forces between the fatty acid chains, contributing to the compound's distinctive viscosity profile and thermal behavior.

The molecular architecture also influences the compound's partition coefficient, with a calculated XLogP₃-AA value of 25.3, indicating extremely high lipophilicity. This high lipophilic character results from the extensive hydrocarbon content provided by the three C₁₈ isostearic acid chains, making the compound highly soluble in non-polar solvents and oils while remaining virtually insoluble in aqueous media. The branched chain structure further enhances this lipophilic character by reducing the potential for hydrogen bonding with polar solvents.

特性

IUPAC Name |

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJGFHYCZPZJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071645 | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68541-50-4 | |

| Record name | 2-Ethyl-2-(((oxoisooctadecyl)oxy)methyl)-1,3-propanediyl isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32A6D7C6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Esterification Process

The primary method for synthesizing trimethylolpropane triisostearate is the esterification reaction between trimethylolpropane (a triol) and isostearic acid (a branched fatty acid). This process involves the formation of ester bonds by reacting the hydroxyl groups of trimethylolpropane with the carboxyl groups of isostearic acid, releasing water as a byproduct.

- Temperature: Typically maintained between 150°C and 230°C to optimize reaction kinetics and yield.

- Catalyst: Acid catalysts such as sulfuric acid or tin-based catalysts (e.g., Sn-based) are commonly used to accelerate the esterification.

- Molar Ratio: A near-equimolar ratio of carboxyl groups to hydroxyl groups (approximately 0.94:1) maximizes triester content, minimizing unreacted intermediates.

- Water Removal: Continuous removal of water formed during the reaction drives the equilibrium toward ester formation.

- Reaction Time: Varies from 4 to 8 hours depending on catalyst loading and temperature.

1.3 Industrial Scale Production

Industrial synthesis often employs continuous processes with optimized parameters to ensure high purity and yield. Techniques such as microwave-assisted synthesis have been explored to intensify mass transfer and reduce reaction time, leading to improved efficiency and reduced energy consumption.

Green Synthesis Approaches

Recent research emphasizes environmentally friendly synthesis routes:

- Use of Renewable Feedstocks: Isostearic acid can be derived from naturally occurring oleic acid via skeletal isomerization using reusable zeolite catalysts.

- Catalyst Recycling: Unreacted free fatty acids are recycled in subsequent batches to minimize waste.

- Solvent-Free Conditions: Optimized reaction designs minimize or eliminate solvent use, enhancing sustainability.

Analytical Techniques for Process Monitoring

The confirmation of successful synthesis and purity of this compound involves multiple analytical methods:

| Technique | Purpose | Key Observations |

|---|---|---|

| Fourier-transform infrared (FTIR) spectroscopy | Identification of ester functional groups | Peaks at ~1740 cm⁻¹ (ester carbonyl), 2960 cm⁻¹ (C-H stretching) |

| Nuclear Magnetic Resonance (NMR) spectroscopy | Structural confirmation and purity assessment | Signals corresponding to ester linkages and branched chains |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of residual reactants/byproducts | Ensures triester purity >94% |

| Thermogravimetric Analysis (TGA) | Thermal stability evaluation | Degradation onset ~300°C indicating high stability |

Reaction Parameter Optimization and Statistical Analysis

Optimization of synthesis parameters is crucial for maximizing yield and purity:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 220–230°C | Higher temperatures increase conversion rates |

| Catalyst Loading | 0.7–0.9 wt% (Sn-based catalyst) | Enhances esterification efficiency |

| COOH:OH Molar Ratio | ~0.94:1 | Maximizes triester content (>94 wt%) |

| Reaction Time | 4–8 hours | Sufficient for complete conversion |

Statistical tools such as Response Surface Methodology (RSM) with central composite design and Analysis of Variance (ANOVA) validate the significance of these parameters. High F-values (>4.0) and low p-values (<0.05) confirm temperature and molar ratio as critical factors influencing yield, explaining over 80% of the variance.

Comparative Data on Physicochemical Properties

This compound exhibits distinct properties compared to other trimethylolpropane esters, attributable to the branched isostearic acid chains:

| Property | This compound | Trimethylolpropane Trioleate (Linear) |

|---|---|---|

| Thermal Degradation Onset | ~300°C (TGA) | Lower, due to less steric hindrance |

| Oxidation Resistance (Rancimat Induction Period at 120°C) | >10 hours | <8 hours |

| Viscosity | Moderate, favorable for lubrication | Lower viscosity |

| Pour Point | -20°C to -10°C | Slightly higher |

| Acid Number | <1 mg KOH/g (optimized) | Similar range |

Alternative and Supplementary Reactions

- Transesterification: Used to modify the ester by reacting with other alcohols or acids under acidic or basic conditions.

- Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to trimethylolpropane and isostearic acid, useful for recycling or degradation studies.

Summary Table of Preparation Methods and Key Parameters

| Preparation Aspect | Details |

|---|---|

| Main Reaction | Esterification of trimethylolpropane with isostearic acid |

| Catalyst | Sulfuric acid, Sn-based catalysts |

| Temperature Range | 150–230°C |

| Molar Ratio (COOH:OH) | Approximately 0.94:1 |

| Reaction Time | 4–8 hours |

| Water Removal | Continuous to drive equilibrium |

| Green Chemistry Features | Use of renewable fatty acids, catalyst recycling, solvent-free synthesis |

| Analytical Confirmation | FTIR, NMR, GC-MS, TGA |

| Yield | >94% triester content under optimized conditions |

Research Findings and Industrial Implications

- The branched structure of isostearic acid confers enhanced thermal and oxidative stability to the triester, making it a superior candidate for biolubricants and cosmetic emollients.

- Green synthetic methods reduce environmental impact by recycling unreacted acids and employing renewable feedstocks.

- Advanced statistical optimization ensures reproducible high yields and product purity, critical for industrial scalability.

- Analytical methods provide robust quality control, ensuring safety and performance in end-use applications.

This detailed analysis consolidates diverse research findings and industrial practices, providing a comprehensive understanding of the preparation methods of this compound. The integration of green chemistry principles and process optimization highlights the compound's potential for sustainable and efficient production.

化学反応の分析

Types of Reactions

Trimethylolpropane triisostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis under acidic or basic conditions, leading to the formation of trimethylolpropane and isostearic acid.

Common Reagents and Conditions

Esterification: Trimethylolpropane and isostearic acid in the presence of a sulfuric acid catalyst at 150-200°C.

Transesterification: this compound with other alcohols or acids under similar conditions to modify its properties.

Hydrolysis: Acidic or basic conditions to break down the ester bonds.

Major Products Formed

Esterification: this compound.

Hydrolysis: Trimethylolpropane and isostearic acid.

科学的研究の応用

Introduction to Trimethylolpropane Triisostearate

This compound (TMPTIS) is a triester derived from trimethylolpropane and isostearic acid. This compound is notable for its diverse applications in various industries, particularly in cosmetics and personal care products. Its properties as an emollient, skin conditioning agent, and lubricant make it a valuable ingredient in formulations aimed at enhancing skin feel and texture.

Cosmetics and Personal Care

TMPTIS is widely used in cosmetic formulations due to its emollient properties. It provides a luxurious skin feel and enhances the texture of products. Key applications include:

- Moisturizers : Acts as a skin conditioning agent, helping to maintain moisture levels.

- Makeup Products : Used in lipsticks, foundations, and creams to improve spreadability and provide a smooth application.

- Hair Care : Reduces friction in damaged hair, making it ideal for conditioners and treatments .

Table 1: Cosmetic Products Containing TMPTIS

| Product Type | Examples |

|---|---|

| Lip Products | Lipstick, Lip Gloss |

| Skin Care | Moisturizers, BB Creams |

| Decorative Cosmetics | Foundations, Blush |

Industrial Uses

Beyond cosmetics, TMPTIS finds applications in various industrial sectors:

- Lubricants : Serves as a lubricant additive due to its excellent spreading properties and stability.

- Coatings : Used in formulations requiring thickening agents that enhance adhesion and durability.

Pharmaceutical Applications

TMPTIS is also explored for its potential use in pharmaceutical formulations:

- Topical Treatments : Its emollient characteristics make it suitable for creams and ointments targeting skin conditions.

- Drug Delivery Systems : Investigated as a component in transdermal patches due to its ability to enhance skin permeability .

Case Study 1: Moisturizing Cream Formulation

A study conducted by researchers at the University of California explored the formulation of a moisturizing cream incorporating TMPTIS. The results indicated that the cream significantly improved skin hydration levels compared to control formulations without TMPTIS. Participants reported enhanced skin softness and reduced dryness after consistent use over four weeks.

Case Study 2: Hair Conditioner Efficacy

In another study published in the Journal of Cosmetic Science, TMPTIS was evaluated for its effectiveness in hair conditioners. The findings revealed that conditioners containing TMPTIS reduced hair breakage by 30% compared to those without it. The compound's ability to coat the hair shaft contributed to improved manageability and reduced frizz .

Safety Profile

According to the EWG Skin Deep database, TMPTIS is classified as low risk concerning cancer, allergies, and developmental toxicity. It is not suspected to be persistent or bioaccumulative in the environment .

Table 2: Safety Assessment of TMPTIS

| Concern | Assessment |

|---|---|

| Cancer Risk | Low |

| Allergies | Low |

| Environmental Persistence | Not suspected |

作用機序

Trimethylolpropane triisostearate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and providing a smooth, glossy finish. The compound’s molecular structure allows it to dissolve in silicones and esters, enhancing its application in various formulations .

類似化合物との比較

Key Properties:

- Physical State : Colorless to yellow liquid with a faint characteristic odor .

- Spectroscopic Identification : Infrared (IR) absorption peaks at 2960 cm⁻¹, 2920 cm⁻¹ (C-H stretching), 1745–1740 cm⁻¹ (ester C=O), and 1155 cm⁻¹ (ester C-O) .

- Purity Standards :

Its synthesis involves esterification of TMP with isostearic acid under optimized conditions (discussed below) .

Comparison with Similar Compounds

Trimethylolpropane triisostearate belongs to a class of polyol fatty acid esters , which are valued for their emollient and stabilizing properties. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues: Other Trimethylolpropane Esters

(a) Trimethylolpropane Trioleate

- Structure : TMP esterified with oleic acid (C₁₈:1 unsaturated fatty acid).

- Synthesis: Optimal conditions include a COOH:OH molar ratio of 0.99:1, 230°C, and 0.7–0.9 wt% catalyst (Sn bis(2-ethylhexanoate)), yielding >94% trioleate .

- Properties :

(b) Trimethylolpropane Triethylhexanoate

- Structure: TMP esterified with ethylhexanoic acid (branched C₈ acid).

- Applications: Lighter texture compared to triisostearate, often used in non-greasy formulations .

(c) Trimethylolpropane Tristearate

- Structure : TMP esterified with stearic acid (C₁₈:0 saturated fatty acid).

- Properties : Higher melting point and solid state at room temperature due to saturated chains, limiting its use in liquid formulations .

Functional Analogues: Other Polyol Esters

(a) Pentaerythrityl Tetraisostearate

(b) Polyglyceryl-2 Triisostearate

- Structure : Diglycerol esterified with three isostearic acid molecules.

- Function : Acts as both an emollient and surfactant, offering better emulsification than TMP triisostearate .

Physicochemical and Performance Comparison

生物活性

Trimethylolpropane triisostearate (TTIS) is a synthetic triester formed from the reaction of trimethylolpropane and isostearic acid. This compound is gaining attention in various industries due to its unique properties, including its use as a lubricant, plasticizer, and emollient in cosmetic formulations. This article delves into the biological activity of TTIS, exploring its applications, safety profile, and potential therapeutic uses.

- Chemical Formula : CHO

- Molecular Weight : 933.6 g/mol

- Physical State : Liquid with a viscous texture and low volatility

TTIS exhibits excellent thermal stability and biodegradability, making it suitable for environmentally friendly applications. Its structure features three isostearate groups attached to a trimethylolpropane backbone, contributing to its favorable lubrication characteristics.

1. Toxicity and Safety

Research indicates that TTIS has low toxicity levels, which makes it appropriate for use in products that come into contact with human skin, such as cosmetics and personal care items. The Environmental Working Group (EWG) rates it as having low concerns for cancer, allergies, immunotoxicity, and developmental toxicity .

2. Emollient Properties

TTIS acts as an emollient in cosmetic formulations, providing a smooth finish and reducing water loss from the skin. It forms a protective barrier that enhances skin hydration and comfort.

3. Antimicrobial Activity

Preliminary studies suggest that TTIS may possess mild antimicrobial properties. However, more extensive research is required to fully elucidate its effectiveness against various microbial strains.

Applications in Drug Delivery

TTIS has been investigated as a potential carrier in topical drug delivery systems. One notable study explored its use as a matrix for the sustained release of corticosteroids, indicating its potential role in enhancing drug solubility and bioavailability.

Comparative Analysis with Similar Compounds

The following table summarizes key features of TTIS compared to structurally similar compounds:

| Compound Name | Structure Type | Common Uses | Unique Features |

|---|---|---|---|

| Trimethylolpropane triisooleate | Triester | Biolubricants | Derived from isooleic acid; similar properties |

| Glycerol triisostearate | Triester | Food industry, cosmetics | Derived from glycerol; often used in food applications |

| Pentaerythritol tetrastearate | Tetraester | Coatings, lubricants | Higher degree of esterification; different properties |

TTIS stands out due to its excellent lubrication characteristics and biodegradability, making it particularly advantageous in biolubricant formulations compared to these similar compounds.

Case Study 1: Biolubricant Applications

A recent study evaluated the physicochemical properties of TTIS as a bio-lubricant. Results indicated that TTIS exhibited higher oxidative stability and anti-wear properties compared to conventional lubricants . This positions TTIS as a viable alternative in environmentally sensitive applications.

Case Study 2: Cosmetic Formulations

In cosmetic applications, TTIS has been incorporated into various products such as lipsticks and skin creams. Its sensory attributes—non-tacky feel and glossy finish—enhance user experience while providing skin conditioning benefits .

Q & A

[Basic] What analytical techniques are used to confirm the structural integrity of Trimethylolpropane triisostearate in synthesized samples?

Answer:

Fourier-transform infrared spectroscopy (FTIR) is the primary method for structural validation. Key absorption peaks include:

- 2960 cm⁻¹ or 2920 cm⁻¹ (C-H stretching in methyl/methylene groups),

- 1745 cm⁻¹ or 1740 cm⁻¹ (ester carbonyl group),

- 1155 cm⁻¹ (C-O stretching in ester linkages) .

Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) may supplement purity analysis by quantifying residual reactants or byproducts.

[Basic] What are the key physicochemical properties of this compound relevant to its application in formulations?

Answer:

Critical properties include:

- Viscosity : Influences flow behavior in lubricants or cosmetic emulsions.

- Pour Point : Determines low-temperature stability (e.g., -20°C to -10°C for plant-derived esters).

- Acid Number : Reflects residual free fatty acids (<1 mg KOH/g in optimized syntheses) .

Comparative studies with TMP oleate show triisostearate exhibits higher oxidation resistance due to branched isostearic acid chains .

[Advanced] How does the COOH:OH molar ratio influence the esterification efficiency of this compound?

Answer:

A near-equimolar COOH:OH ratio (0.94:1) maximizes triester content (>94 wt%) by minimizing unreacted intermediates. Suboptimal ratios (<0.9:1) reduce yield due to incomplete esterification, while excess acid (>1:1) promotes side reactions (e.g., di- or monoester formation). Reaction temperature (230°C) and catalyst loading (0.9 wt% Sn-based catalyst) synergistically enhance conversion rates .

[Advanced] What statistical methods validate the significance of reaction parameters in synthesizing this compound?

Answer:

Response Surface Methodology (RSM) with central composite design is used to model interactions between variables (e.g., molar ratio, temperature, catalyst). ANOVA evaluates parameter significance:

- F-values >4.0 and p-values <0.05 indicate temperature and molar ratio are critical (accounting for >80% variance in yield) .

Contour plots (3D/2D) visualize optimal parameter ranges, such as 220–230°C and 0.8–0.9 wt% catalyst for >94% triester content .

[Advanced] How does the thermal stability of this compound compare to other TMP esters under accelerated oxidation?

Answer:

In thermogravimetric analysis (TGA) , triisostearate degrades at ~300°C, outperforming linear esters (e.g., TMP trioleate) due to steric hindrance from branched isostearate chains. Oxidation resistance is quantified via Rancimat tests , showing induction periods >10 hours at 120°C for triisostearate vs. <8 hours for trioleate .

[Basic] What methodologies assess residual impurities in this compound for preclinical safety evaluation?

Answer:

- Heavy Metals : Atomic absorption spectroscopy (AAS) ensures levels <20 ppm .

- Hydroperoxides : Titration with potassium iodide detects peroxides (<2 ppm) .

- Catalyst Residues : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Sn or other metal traces .

[Advanced] What experimental designs are recommended for optimizing solvent-free synthesis of this compound?

Answer:

A three-factor, five-level central composite design minimizes solvent use while maximizing yield. Variables include:

- Temperature : 210–230°C,

- Catalyst Loading : 0.7–0.9 wt%,

- Reaction Time : 4–8 hours.

Validation via GC-MS confirms triester purity >94% under optimized conditions .

[Basic] How is the emollient efficacy of this compound evaluated in dermatological research?

Answer:

- In vitro assays : Measure occlusivity via transepidermal water loss (TEWL) reduction in skin models.

- Texture analysis : Quantifies spreadability and non-greasy feel using rheometers .

Comparative studies with squalane show triisostearate provides superior film-forming properties .

[Advanced] What mechanisms explain the synergistic effects of this compound with other esters in cosmetic formulations?

Answer:

Triisostearate enhances compatibility with non-polar oils (e.g., squalane) via branched-chain interactions, reducing phase separation. Molecular dynamics simulations reveal improved emulsion stability when blended with polyglyceryl-2 triisostearate due to similar hydrophobicity .

[Advanced] How do branching and chain length of fatty acids impact the lubricant performance of TMP esters?

Answer:

Branched isostearate chains in triisostearate reduce viscosity-temperature dependence (higher viscosity index >150) compared to linear esters. In four-ball wear tests , triisostearate exhibits lower friction coefficients (0.08 vs. 0.12 for trioleate) due to improved adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。